molecular formula C21H22N2O3S B2565948 ethyl 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1207006-60-7

ethyl 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate

Cat. No. B2565948
CAS RN: 1207006-60-7
M. Wt: 382.48
InChI Key: IHMABRBVJJADEN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction (XRD) analysis . The structure was found to have crystallized in the orthorhombic space group Pna 2 1 . The planes of the triazole and benzyl rings in the molecule make dihedral angles . Frontier molecular orbital (FMO) analysis was performed to describe intramolecular interactions .


Chemical Reactions Analysis

While specific chemical reactions involving ethyl 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate are not available, similar compounds have been involved in various reactions . For instance, the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2 (1 H )-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol affords three regioisomeric oxazoloquinolones .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Ethyl 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate and its derivatives have been synthesized and evaluated for antimicrobial activities. For example, compounds derived from similar structures have shown remarkable antibacterial and antifungal properties. The synthesis of such compounds involves cyclopropanation and other chemical reactions to introduce functional groups that enhance antimicrobial efficacy (Raghavendra et al., 2016).

Antioxidant Properties

Research has also highlighted the antioxidant potential of derivatives synthesized from ethyl 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate. These compounds, through various synthetic routes, have been identified to possess profound antioxidant capabilities, suggesting their utility in combating oxidative stress-related pathologies (Raghavendra et al., 2016).

Anti-inflammatory and Analgesic Activities

Additionally, certain derivatives have demonstrated significant anti-inflammatory and analgesic activities in vivo. These studies suggest the potential of these compounds in the development of new therapeutic agents for the treatment of pain and inflammation. The structure-activity relationship explored in these studies helps in understanding the pharmacophore necessary for the desired biological activities (Attimarad et al., 2017).

Pharmaceutical Properties and Drug Development

Some studies have focused on the pharmaceutical properties of these compounds, including their synthesis, molecular docking studies, and evaluation of pharmacokinetic parameters. These aspects are crucial for the development of these compounds as potential drug candidates, providing insights into their mechanism of action, efficacy, and safety profile (Raghavendra et al., 2016).

properties

IUPAC Name

ethyl 2-[5-(4-methoxyphenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-4-26-20(24)14-27-21-22-13-19(16-9-11-17(25-3)12-10-16)23(21)18-8-6-5-7-15(18)2/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMABRBVJJADEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate

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